O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate
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Overview
Description
O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate is an organic compound that belongs to the class of oxalates Oxalates are esters or salts of oxalic acid, which is a dicarboxylic acid This compound is characterized by the presence of an oxalate group bonded to an ethyl group and a 2-(o-tolyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. One common method involves the reaction of oxalyl chloride with ethanol and 2-(o-tolyl)ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield oxalic acid and the corresponding alcohols.
Reduction: The compound can be reduced to form the corresponding alcohols and oxalic acid derivatives.
Substitution: The ethyl and 2-(o-tolyl)ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Hydrolysis: Oxalic acid, ethanol, and 2-(o-tolyl)ethanol.
Reduction: Corresponding alcohols and oxalic acid derivatives.
Substitution: Products depend on the substituents introduced.
Scientific Research Applications
O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: The compound can be used to study biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate involves its interaction with various molecular targets. In organic synthesis, it acts as a precursor that undergoes chemical transformations to yield desired products. In biological systems, it may interact with enzymes and other proteins, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- O2-Methyl O1-[2-(o-tolyl)ethyl] oxalate
- O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate
- O2-Propyl O1-[2-(o-tolyl)ethyl] oxalate
Uniqueness
O2-Ethyl O1-[2-(o-tolyl)ethyl] oxalate is unique due to its specific combination of ethyl and 2-(o-tolyl)ethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science. The presence of the o-tolyl group can influence the reactivity and stability of the compound, differentiating it from other similar oxalates.
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(2-methylphenyl)ethyl] oxalate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-12(14)13(15)17-9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMABQWRUAWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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